Cas no 78629-21-7 (1-BROMO-6,6-DIMETHYL-2-HEPTEN-4-YNE)
78629-21-7 structure
Product Name:1-BROMO-6,6-DIMETHYL-2-HEPTEN-4-YNE
Numero CAS:78629-21-7
MF:C9H13Br
MW:201.103522062302
CID:60021
PubChem ID:11074428
Update Time:2025-04-18
1-BROMO-6,6-DIMETHYL-2-HEPTEN-4-YNE Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-BROMO-6,6-DIMETHYL-2-HEPTEN-4-YNE
- (E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne
- 1-BROMO-6,6-DIMETHYL-2-ENE-4-YNE-HEPTANE
- 1-BROMO-6,6-DIMETHYL-2-HEPTENE-4-YNE
- 1-BROMO-6,6-DIMETHYL-HEPT-2-EN-4-YNE
- TIMTEC-BB SBB008839
- 1-BROMO-6,6-DIMETHYL-2-ENE-4-YNE-HEPTANE1-BROMO-6,6-DIMETHYL-2-HEPTEN-4-YNE1-BROMO-6,6-DIMETHYL-2-HEPTENE-4-YNE1-BROMO-6,6-DIMETHYL-HEPT-2-EN-4-YNE(E)-1-Bromo-6,6-dimethyl-2-hepten-4-yneTIMTEC-BB SBB008839
- (E)-1-bromo-6,6-dimethylhept-2-en-4-yne
- 2-Hepten-4-yne,1-bromo-6,6-dimethyl-, (E)-
- SCHEMBL5167079
- 2-Hepten-4-yne, 1-bromo-6,6-dimethyl-
- 2-Hepten-4-yne,1-bromo-6,6-dimethyl-, (2E)-
- 1-bromo-6,6-dimethyl-2-hepten-4-ine
- (2E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne
- AKOS015912091
- 126764-15-6
- 78629-21-7
- CS-0237570
- DTXSID401276614
- ?1-Bromo-6,6-dimethyl-2-hepten-4-yne
- starbld0014608
- MFCD00190231
- OOLYZFSILFGXCC-GQCTYLIASA-N
- EN300-18547004
- (E)-1-bromo-6,6-di-methyl-2-hepten-4-ine
- (E)-6,6-dimethyl-2-hepten-4-ynyl bromide
-
- MDL: MFCD00190231
- Inchi: 1S/C9H13Br/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4+
- Chiave InChI: OOLYZFSILFGXCC-GQCTYLIASA-N
- Sorrisi: BrC/C=C/C#CC(C)(C)C
Proprietà calcolate
- Massa esatta: 200.02
- Massa monoisotopica: 200.02
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 170
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0A^2
- XLogP3: 3.6
Proprietà sperimentali
- Densità: 1.202
- Punto di ebollizione: 223 ºC
- Punto di infiammabilità: 88 ºC
- Indice di rifrazione: 1.503
- LogP: 2.98700
1-BROMO-6,6-DIMETHYL-2-HEPTEN-4-YNE Letteratura correlata
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
78629-21-7 (1-BROMO-6,6-DIMETHYL-2-HEPTEN-4-YNE) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti